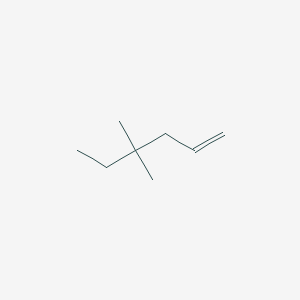

4,4-Dimethyl-1-hexene

Description

Propriétés

IUPAC Name |

4,4-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJVAMIXNUAJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167799 | |

| Record name | 4,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-08-1 | |

| Record name | 4,4-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 4,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 4,4 Dimethyl 1 Hexene

Electrophilic Addition Reactions

The double bond in 4,4-dimethyl-1-hexene is an area of high electron density, making it susceptible to attack by electrophiles. units.it Electrophilic addition is a fundamental reaction type for alkenes, where the pi (π) bond is broken and two new sigma (σ) bonds are formed. libretexts.org

Mechanistic Insights into Hydrohalogenation (e.g., with HBr, with considerations for 3,4-Dimethyl-1-hexene isomer)

Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond of an alkene. The reaction is initiated by the electrophilic attack of the hydrogen from HBr on the alkene's double bond. libretexts.org This process can lead to the formation of a carbocation intermediate. libretexts.orglibretexts.org

For an unsymmetrical alkene like this compound, the addition of HBr follows Markovnikov's rule. chemistrysteps.com This rule states that the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, while the halogen will add to the more substituted carbon atom. masterorganicchemistry.comlibretexts.org This preference is due to the formation of a more stable carbocation intermediate. In the case of this compound, the initial protonation will occur at the C1 carbon, leading to a secondary carbocation at the C2 position. The bromide ion then attacks this carbocation to form the major product, 2-bromo-4,4-dimethylhexane.

In contrast, the hydrohalogenation of its isomer, 3,4-dimethyl-1-hexene, presents a more complex scenario. chegg.com The initial protonation at C1 would form a secondary carbocation at C2. However, this carbocation can undergo a hydride shift from the adjacent C3 carbon, which is a tertiary center. This rearrangement leads to a more stable tertiary carbocation at C3. The subsequent attack by the bromide ion will then yield a mixture of products, with the major product being 3-bromo-3,4-dimethylhexane, a result of the carbocation rearrangement. This highlights how subtle changes in the reactant's structure can significantly influence the reaction pathway and product distribution.

Recent theoretical studies using density functional theory (DFT) have provided deeper mechanistic insights into the hydrohalogenation of alkenes. rsc.orgresearchgate.net These studies suggest that the reaction can proceed through different pathways, including a bimolecular intimate ion-pair syn-addition process and a pentamolecular concerted anti-addition process, particularly for aliphatic alkenes. rsc.org The relative activation energies of these pathways determine the stereochemical outcome of the reaction. rsc.org

Stereochemical Outcomes and Regioselectivity in Branched Alkene Additions

The stereochemistry of electrophilic addition to alkenes is a critical aspect, especially when new chiral centers are formed. chemistrysteps.comlibretexts.org The regioselectivity of the reaction determines which constitutional isomer is formed preferentially. chemistrysteps.commasterorganicchemistry.com

In the case of branched alkenes, steric hindrance and electronic effects play a significant role in determining both the stereochemical and regiochemical outcomes. nih.gov The addition of electrophiles to branched alkenes can be influenced by the size and position of the alkyl groups. For instance, the branching of alkyl groups near the double bond can significantly affect the reactivity of the alkene and the stereochemistry of the addition reaction. nih.gov

The addition of HBr to an alkene can be non-stereoselective, leading to racemization at the newly formed chiral centers. libretexts.orglibretexts.org This occurs because the carbocation intermediate is planar, allowing the nucleophile (bromide ion) to attack from either face with equal probability. chemistrysteps.com

Regioselectivity in electrophilic additions is generally governed by Markovnikov's rule, which is a consequence of the relative stability of the possible carbocation intermediates (tertiary > secondary > primary). libretexts.org However, in some cases, such as the hydrobromination of alkenes in the presence of peroxides, a radical mechanism can occur, leading to the formation of the anti-Markovnikov product. msu.edu Recent research has also demonstrated that the regioselectivity of hydrobromination can be controlled by using iron(II) or copper(I) catalysts, allowing for the selective formation of either the Markovnikov or anti-Markovnikov product under mild conditions. acs.org

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a process where hydrogen is added across the double bond of an alkene in the presence of a catalyst, resulting in a saturated alkane. chemistryscore.com This reaction is typically exothermic. units.it

Chemo- and Regioselectivity in Hydrogenation of Terminal Alkenes (e.g., 1-Hexene (B165129) as Analog)

The chemo- and regioselectivity of catalytic hydrogenation are important considerations, especially when the substrate contains multiple functional groups or different types of double bonds. For terminal alkenes like 1-hexene, which serves as a good analog for this compound, hydrogenation is generally highly selective for the terminal double bond. whiterose.ac.uk

Studies on the hydrogenation of 1-hexene have shown that various catalysts can be employed, including those based on ruthenium, rhodium, and rare-earth metals. cdnsciencepub.comnih.govchinesechemsoc.org The choice of catalyst and reaction conditions can influence the rate and selectivity of the reaction. For example, certain rhodium-based homogeneous catalysts exhibit excellent chemo- and regioselectivity for the hydrogenation of terminal alkenes. nih.gov Similarly, some iron-based catalysts have been developed that are effective for the hydrogenation of unactivated alkenes like 1-hexene at room temperature. hw.ac.uknih.gov

The steric environment around the catalytic active site can also play a crucial role in controlling the selectivity. whiterose.ac.uk Catalysts with a congested steric environment may exhibit limited activity towards internal alkenes, thus showing excellent chemo- and regioselectivity for the hydrogenation of terminal alkenes. whiterose.ac.uk

Heterogeneous versus Homogeneous Catalytic Systems for Hydrogenation

Catalytic hydrogenation can be carried out using either heterogeneous or homogeneous catalysts. chemistryscore.com

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chembam.com Common examples include metals like platinum, palladium, and nickel supported on materials like carbon or alumina. appliedcatalysts.com A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recovery and reuse, which is particularly important for industrial applications. chembam.com However, a limitation is that the reaction is confined to the catalyst's surface, and the adsorption of reactants can be the rate-limiting step. chembam.com

Homogeneous catalysts are soluble in the reaction medium, existing in the same phase as the reactants. chembam.com This allows for a high degree of interaction between the catalyst and reactant molecules. chembam.com Homogeneous catalysts, such as Wilkinson's catalyst, are often used for fine chemical and pharmaceutical synthesis due to their high selectivity and milder reaction conditions. youtube.com However, a significant disadvantage is the difficulty in recovering the catalyst after the reaction is complete. chembam.com

The choice between a heterogeneous and a homogeneous catalyst depends on the specific application, considering factors like cost, selectivity, reaction conditions, and the ease of catalyst separation and recycling. appliedcatalysts.comyoutube.com

Isomerization Reactions

Under certain conditions, this compound can undergo isomerization, where the position of the double bond is shifted. This can be facilitated by various catalysts, including acids and transition metals. acs.org For instance, the catalytic isomerization of 4,4-dimethyl-1-pentene (B165720), a similar terminal alkene, to the more thermodynamically stable internal alkene, 4,4-dimethyl-2-pentene, has been studied. This process often involves the formation of a carbocation intermediate when an acid catalyst is used.

Photoactivated isomerization has also been explored as a method to convert terminal alkenes. acs.org Studies have shown that platinum(II) bis(acetylacetonato) can catalyze the photoisomerization of linear olefins in the presence of a silane (B1218182) cocatalyst. acs.org In the context of hydrogenation, isomerization can sometimes be an undesired side reaction. For example, during the catalytic deuteration of some alkenes, olefin isomerization may occur before the hydrogenation step. nih.gov

The isomerization of linear olefins like 1-hexene has been investigated using various catalysts, leading to the formation of branched isomers such as methylpentenes and dimethylbutenes. acs.org

Metal-Catalyzed Isomerization of Terminal to Internal Alkenes (e.g., from 1-Hexene)

The isomerization of terminal alkenes to their more thermodynamically stable internal isomers is a synthetically valuable transformation, often catalyzed by transition metals. rsc.orgresearchgate.net This process allows for the conversion of readily available α-olefins into internal olefins, which are important precursors in various industrial applications. researchgate.net The general mechanism for this transformation often involves a metal hydride species.

In the context of this compound, the isomerization would lead to the formation of 4,4-dimethyl-2-hexene and potentially 4,4-dimethyl-3-hexene, with the former being the likely major product due to the initial 1,2-hydride shift. The isomerization process is typically under thermodynamic control, favoring the formation of the more substituted and stable internal (E)-alkenes. acs.org However, kinetic control can be achieved with specific catalysts to favor the (Z)-isomer. acs.orgnih.gov

Commonly proposed mechanisms for metal-catalyzed alkene isomerization are the alkyl mechanism and the allyl mechanism. acs.org

Alkyl Mechanism: This pathway involves the insertion of the alkene into a metal-hydride (M-H) bond to form a metal-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon regenerates the alkene in an isomerized form and the metal-hydride catalyst. nih.govacs.org

Allyl Mechanism: This mechanism involves the activation of an allylic C-H bond to form a π-allyl metal complex, which then undergoes a hydride shift to yield the isomerized alkene. nih.gov

A variety of transition metal complexes based on iron, cobalt, nickel, ruthenium, molybdenum, and manganese have been shown to be effective catalysts for the isomerization of terminal alkenes like 1-hexene. rsc.orgacs.orgchemrxiv.orgd-nb.infosci-hub.boxicp.ac.ru For instance, manganese complexes can catalyze the isomerization of terminal alkenes to internal E-alkenes at room temperature. acs.orgchemrxiv.org Similarly, iron-catalyzed isomerization of alkenes has been reported to proceed via an Fe(I)/Fe(III) catalytic cycle. d-nb.info Nickel catalysts have also been extensively studied for 1-hexene isomerization, often in conjunction with oligomerization reactions. icp.ac.ru

A study on the photoactivated isomerization of 4,4-dimethyl-1-pentene, a close structural analog of this compound, using a platinum catalyst in the presence of silanes, demonstrated its conversion to 4,4-dimethyl-2-pentene. acs.org This suggests that this compound would likely undergo a similar transformation.

Table 1: Selected Metal Catalysts for Isomerization of Terminal Alkenes

| Catalyst System | Substrate Example | Key Features | Reference(s) |

|---|---|---|---|

| cis-[Mn(dippe)(CO)₂(κ²-BH₄)] | Terminal Alkenes | Additive-free, operates at room temperature, selective for internal E-alkenes. | acs.orgchemrxiv.org |

| Iron(II) β-diketiminate / Hydride Source | Allylbenzene, 1-Hexene | Proceeds via an Fe(I)/Fe(III) catalytic cycle. | d-nb.info |

| cis-Mo(CO)₄(PPh₃)₂ / TsOH | Terminal Alkenes | Favors the Z-isomer with high selectivity. | acs.orgresearchgate.net |

| Nickel β-diketiminato / MAO | 1-Hexene | Isomerization occurs alongside oligomerization. | icp.ac.ru |

Stereoselective Isomerization Mechanisms (e.g., Z-Selectivity in Terminal Alkenes)

While thermodynamic control in alkene isomerization typically yields the more stable (E)-isomer, significant progress has been made in developing catalytic systems that kinetically favor the formation of the less stable (Z)-isomer. nih.govresearchgate.net Access to (Z)-alkenes is important as they are common structural motifs in natural products and pharmaceuticals. nih.govsci-hub.box

The mechanism for achieving (Z)-selectivity often relies on fine-tuning the steric and electronic properties of the catalyst. For example, a molybdenum-based catalyst system, cis-Mo(CO)₄(PPh₃)₂, in the presence of p-toluenesulfonic acid (TsOH), has been shown to isomerize various terminal alkenes to the corresponding (Z)-2-alkenes with high selectivity (up to 8:1 Z:E). acs.org The proposed mechanism involves the formation of a molybdenum hydride species, followed by a 2,1-insertion of the terminal alkene and a stereoselective β-hydride elimination to yield the (Z)-2-alkene. acs.orgresearchgate.net

Cobalt complexes have also emerged as effective catalysts for (Z)-selective isomerization. nih.govsci-hub.box Some cobalt(II) catalysts supported by bulky β-diketiminate ligands can isomerize simple terminal alkenes to the (Z)-2-isomer. sci-hub.boxresearchgate.net The selectivity is explained by a steric model where the transition state for β-hydride elimination adopts a square-planar geometry at the cobalt(II) center, favoring the formation of the (Z)-product. researchgate.net Interestingly, other cobalt catalysts have been shown to operate through a π-allyl mechanism, where a spin-state change during the C-H activation step is key to achieving high (Z)-selectivity. nih.gov

For this compound, the bulky gem-dimethyl group would play a significant role in the stereochemical outcome of the isomerization, potentially enhancing the selectivity for one isomer over the other due to steric interactions with the catalyst's ligand sphere.

Cyclopropanation Reactions

Cyclopropanes are valuable three-membered carbocyclic structures found in numerous natural products and are versatile synthetic intermediates. acs.orgresearchgate.net The reaction of an alkene with a carbene or carbene equivalent is a primary method for their synthesis. unimi.itorganic-chemistry.org

Catalytic Cyclopropanation of Terminal Alkenes with Diazo Compounds (e.g., 1-Hexene)

Transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful method for constructing cyclopropane (B1198618) rings. acs.orgacs.orgacs.org Catalysts based on rhodium, copper, iron, and ruthenium are commonly employed. acs.orgunimi.itorganic-chemistry.orgacs.orgacs.org The reaction generally proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

For a terminal alkene like 1-hexene, cyclopropanation with a diazo compound such as ethyl diazoacetate (EDA) typically yields a mixture of diastereomeric cyclopropanes. acs.orgacs.org The diastereoselectivity of the reaction can be influenced by the nature of the catalyst, the solvent, and the substituents on both the alkene and the diazo compound. acs.orgrsc.org In the case of this compound, the significant steric bulk of the neopentyl-like group would be a major factor influencing the approach of the metal-carbene complex and thus the stereochemical outcome of the reaction.

Iron porphyrin complexes are effective catalysts for the cyclopropanation of alkenes with diazo compounds. unimi.it Similarly, rhodium(II) carboxylate complexes are widely used, and the stereoselectivity can be tuned by modifying the carboxylate ligands. acs.org For instance, rhodium(II)-catalyzed reactions of terminal alkenes with diazo compounds bearing two electron-withdrawing groups can be highly stereoselective. acs.org

Table 2: Catalytic Systems for Cyclopropanation of Terminal Alkenes

| Catalyst | Diazo Compound | Substrate Example | Key Features | Reference(s) |

|---|---|---|---|---|

| Rh₂(OAc)₄ | α-Carbonyl nitrodiazomethanes | Styrene (B11656) | Diastereoselectivity influenced by the nature of the carbonyl group. | acs.org |

| CuOTf, Rh₂(OAc)₄, [Ru₂(CO)₄(μ-OAc)₂]n | Methyl diazo(trialkylsilyl)acetates | 1-Hexene, Styrene | Catalyst efficiency: CuOTf > Ru ≈ Rh. Anti-diastereomer is preferred. | acs.orgacs.org |

| Iron porphyrin complexes | Diazo derivatives | Styrenes, Terminal Alkenes | Efficient catalysis; steric hindrance of the porphyrin framework influences reactivity. | unimi.it |

Photochemical Approaches to Cyclopropane Formation and Stereochemical Control

Photochemical methods provide an alternative pathway for the synthesis of cyclopropanes from alkenes. researchgate.netrsc.org These reactions can be initiated by direct irradiation of a suitable precursor or through photosensitized energy transfer. rsc.orgchemrxiv.org

One approach involves the photochemical decomposition of diazo compounds. In a study involving the cyclopropanation of 1-hexene and styrene with methyl diazo(trialkylsilyl)acetates, photochemical decomposition was compared to catalytic methods. acs.orgacs.org Interestingly, the photochemical reaction preferentially formed the syn-diastereoisomer (silyl group syn to the vicinal substituent), which is opposite to the diastereoselectivity observed with copper, rhodium, or ruthenium catalysts. acs.orgacs.org This highlights the potential for photochemical methods to provide complementary stereochemical outcomes.

Another photochemical strategy involves the irradiation of a mixture of an alkene and an iodonium (B1229267) ylide, which serves as a carbene precursor. rsc.org This method has been shown to be effective for the cyclopropanation of various alkenes, including those with stereocenters, often proceeding with retention of the alkene's stereochemistry. rsc.org The stereochemical control in some photochemical cyclopropanations can be rationalized by the formation of a diradical intermediate, which cyclizes to form the three-membered ring. rsc.orgnih.gov The stereochemistry of the final product can be influenced by the relative stability of the intermediate diradical conformations. researchgate.net

Steric Effects on Diastereoselectivity in Cyclopropanation

Steric hindrance plays a crucial role in determining the diastereoselectivity of cyclopropanation reactions. acs.orgacs.orgrsc.orgarizona.edu The bulky gem-dimethyl group in this compound is expected to exert a strong steric influence, favoring the approach of the carbene from the less hindered face of the double bond.

In catalytic cyclopropanations, the steric properties of both the alkene substrate and the catalyst's ligands are critical. For instance, in rhodium-catalyzed cyclopropanations, bulky ligands on the rhodium center can enhance diastereoselectivity. rsc.org Similarly, the steric bulk of substituents on the diazo compound can significantly impact the reaction. In the cyclopropanation of 1-hexene with bulky methyl diazo(trialkylsilyl)acetates, increasing the size of the silyl (B83357) group led to decreased reactivity, to the point where the bulkiest diazo compound failed to react with 1-hexene even with the most active copper catalyst. acs.orgacs.org

This pronounced steric effect suggests that the cyclopropanation of this compound would likely proceed with high diastereoselectivity, favoring the formation of the anti (or trans) isomer where the substituent from the carbene is positioned away from the bulky 3,3-dimethylpropyl group. The substrate's inherent steric bias would likely dominate the stereochemical outcome, potentially overriding the directing effects of the catalyst in some cases.

Functionalization Reactions via Hydroalumination

Hydroalumination, the addition of an aluminum-hydride bond across a carbon-carbon double or triple bond, is a valuable method for the functionalization of unsaturated hydrocarbons. researchgate.neted.ac.uknih.gov The resulting organoaluminum compounds are versatile intermediates that can be converted into a variety of functional groups, such as alcohols (via oxidation) or halides. researchgate.netnih.gov

The reaction of alkenes with aluminum hydrides can proceed without a catalyst at elevated temperatures, but the use of transition metal catalysts, particularly zirconocene (B1252598) derivatives like Cp₂ZrCl₂, allows the reaction to occur under milder conditions with improved chemo-, regio-, and stereoselectivity. researchgate.netresearchgate.netacs.org

For a terminal alkene like this compound, hydroalumination is expected to proceed with high regioselectivity, with the aluminum atom adding to the terminal carbon (C1) and the hydride adding to the internal carbon (C2). This regioselectivity is primarily governed by steric factors, directing the bulky aluminum moiety to the less substituted end of the double bond. This principle has been observed in the hydroboration of structurally similar alkenes like 3,3-dimethyl-1-butene (B1661986) and 4,4-dimethyl-1-pentene, where the boron atom adds almost exclusively to the terminal carbon. redalyc.org

The general mechanism for zirconocene-catalyzed hydroalumination involves the formation of a zirconium-hydride active species, which then adds to the alkene. The resulting alkylzirconium species undergoes transmetalation with the organoaluminum compound to release the hydroaluminated product and regenerate the catalyst. researchgate.netresearchgate.net

The significant steric hindrance of the gem-dimethyl group in this compound would reinforce the high regioselectivity of the hydroalumination reaction, leading to the formation of (4,4-dimethylhexyl)aluminum species. Subsequent treatment of this intermediate, for example with oxygen, would yield 4,4-dimethyl-1-hexanol (B1612127) as the primary product. nih.gov

Atmospheric Oxidation Mechanisms

The atmospheric fate of volatile organic compounds like this compound is primarily dictated by oxidation reactions. These processes are often initiated by highly reactive species present in the troposphere, such as the hydroxyl radical (OH). d-nb.info

Due to structural similarities, the atmospheric degradation of 4,4-dimethyl-1-pentene serves as a useful analog for understanding the potential pathways for this compound. The reaction is predominantly initiated by the addition of an OH radical to the carbon-carbon double bond, which is energetically more favorable than the abstraction of a hydrogen atom. researchgate.netbohrium.com This initial addition is followed by a rapid reaction with molecular oxygen (O₂) to form a β-hydroxy peroxy radical. researchgate.net

In the presence of nitrogen oxides (NOx), this peroxy radical can react with nitric oxide (NO) to form a β-hydroxy alkoxy radical, which can then undergo further reactions. acs.org For 4,4-dimethyl-1-pentene, experimental and theoretical studies have identified 3,3-dimethylbutanal as the major product, with a formation yield of approximately 59%. researchgate.netresearchgate.netnih.gov Other minor carbonyl products, such as acrolein and 4,4-dimethyl-2-pentenal, have also been identified. researchgate.net The formation of epoxides is considered a minor pathway due to high isomerization barriers. researchgate.netnih.gov

The rate constant for the reaction of OH radicals with 4,4-dimethyl-1-pentene at 296 K has been measured to be 2.41 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Theoretical calculations for this reaction show good agreement with experimental values. nih.gov

Computational chemistry plays a vital role in elucidating the complex mechanisms of atmospheric oxidation and predicting the resulting products. rsc.orgresearchgate.net Theoretical studies on the OH radical-initiated oxidation of branched alkenes, such as 4,4-dimethyl-1-pentene, confirm that the addition of the OH radical to the double bond is the dominant initial step. researchgate.net

For 4,4-dimethyl-1-pentene, computational models at the BH&HLYP/6-311++G(d,p) and CCSD(T)/6-31+G(d,p) levels of theory have identified formaldehyde (B43269) (HC(O)H) and 3,3-dimethylbutanal as the major degradation products in the presence of O₂. researchgate.netnih.gov These calculations align well with experimental findings. researchgate.net The models also indicate that the formation of other products like epoxides and enols is less likely due to the high energy barriers involved in their formation pathways. researchgate.netnih.gov

The computational analysis of the potential energy surface for the reaction of the resulting β-hydroxy peroxy radicals with NO shows that the primary pathways lead to the formation of an alkoxy radical and nitrogen dioxide (NO₂) or an aldehyde and nitrous acid (HONO). bohrium.com For branched alkenes, the formation of stable aldehydes is a significant outcome of their atmospheric degradation.

Table 2: Predicted Atmospheric Degradation Products of 4,4-Dimethyl-1-pentene (Analog for this compound)

| Product | Chemical Formula | Formation Yield (%) | Source |

|---|---|---|---|

| 3,3-Dimethylbutanal | (CH₃)₃CCH₂C(O)H | 59 ± 6 | Experimental researchgate.net |

| Acrolein | CH₂=CHCHO | 2.7 ± 0.5 | Experimental researchgate.net |

| 4,4-Dimethyl-2-pentenal | (CH₃)₃CCH=CHCHO | 3.4 ± 0.6 | Experimental researchgate.net |

This interactive table presents the identified products from the OH radical-initiated oxidation of 4,4-dimethyl-1-pentene, a structural analog of this compound.

Theoretical and Computational Investigations of 4,4 Dimethyl 1 Hexene

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are a powerful tool for understanding the intricate details of chemical reactions at a molecular level. nih.gov By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces, identify transition states, and predict reaction pathways.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of organic reactions. For branched alkenes like 4,4-Dimethyl-1-hexene, DFT is particularly useful in investigating reactions initiated by radicals, such as the hydroxyl (OH) radical, which are important in atmospheric and combustion chemistry.

A pertinent example can be drawn from theoretical investigations into the atmospheric oxidation of 4,4-dimethyl-1-pentene (B165720), a close structural analog of this compound, initiated by the OH radical. researchgate.netnih.gov These studies, conducted at high levels of theory (e.g., BH&HLYP/6-311++G(d,p) and CCSD(T)/6-31+G(d,p)), have shown that the dominant initial pathways involve the addition of the OH radical to the double bond. researchgate.netnih.gov Hydrogen abstraction channels are considered negligible in these initial steps. researchgate.net The calculations identified the major products of this degradation pathway in the presence of oxygen to be formaldehyde (B43269) (HC(O)H) and 3,3-dimethylbutanal. researchgate.netnih.gov In contrast, the formation of epoxide conformers and enols is predicted to be minor due to the high energy barriers associated with their isomerization pathways. researchgate.netnih.gov These computational findings are in qualitative agreement with experimental evidence. researchgate.netresearchgate.net

For this compound, a similar mechanism would be expected, with the OH radical adding preferentially to the less substituted carbon of the double bond. The resulting radical intermediate would then react with molecular oxygen, leading to a cascade of reactions that ultimately yield a variety of oxygenated products. DFT calculations can be instrumental in mapping out the potential energy surface for these reactions, identifying the most favorable pathways, and predicting the relative yields of the different products. researchgate.netrsc.org

Transition State Theory (TST) provides a framework for calculating the rate constants of elementary chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and the activated complex (the transition state) on the potential energy surface. wikipedia.org When combined with quantum chemical calculations that provide the necessary energetic information (i.e., the energy of the reactants and the transition state), TST can be a powerful predictive tool. libretexts.orgresearchgate.net

For the reaction of the OH radical with 4,4-dimethyl-1-pentene, conventional TST has been successfully used to calculate the rate constants for the initial addition channels over a range of temperatures (220-500 K). researchgate.netnih.gov The computed total rate constant at 298 K was found to be 2.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which shows excellent agreement with experimental values. researchgate.netnih.gov Furthermore, the calculations revealed a weak non-Arrhenius behavior for the rate constant over this temperature range. researchgate.netnih.gov

The application of TST is not limited to radical additions. It can also be used to predict the rate constants for other transformations of this compound, such as isomerization reactions. For instance, the isomerization of 4,4-dimethyl-1-pentene to the more thermodynamically stable internal alkenes can be modeled using TST to understand the kinetics of this process. Such calculations would involve locating the transition state for the double bond migration and using its energy to calculate the rate constant. Variational Transition State Theory (VTST) can be employed for reactions that lack a well-defined saddle point on the potential energy surface, providing a more refined prediction of the rate constants. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule play a crucial role in its reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies. researchgate.netacs.orgnih.gov

The reactivity of an alkene is significantly influenced by the nature and arrangement of the substituent groups attached to the double bond. In this compound, the presence of a bulky tert-butyl group at the allylic position (C4) introduces considerable steric hindrance. quora.comchemistrylearner.com This steric bulk can affect the accessibility of the double bond to incoming reagents, thereby influencing reaction rates and selectivity. numberanalytics.comdalalinstitute.com

Steric hindrance can slow down reactions by physically impeding the approach of a reactant to the reaction center. numberanalytics.com For example, in electrophilic addition reactions, the bulky tert-butyl group in this compound would likely hinder the approach of the electrophile to the C2 and C3 atoms of the double bond. This steric effect, in conjunction with electronic effects, will dictate the regioselectivity of the addition.

Furthermore, the stability of alkenes is generally increased by the presence of more alkyl substituents on the double bond. quora.com However, steric strain between bulky substituents can counteract this stabilizing effect. chemistrylearner.com In the case of cis-trans isomerism, the trans isomer is often more stable than the cis isomer due to reduced steric repulsion between the substituents. quora.com While this compound itself does not exhibit cis-trans isomerism, its isomerization products, such as 4,4-dimethyl-2-hexene, do. The relative stability of the (E) and (Z) isomers of 4,4-dimethyl-2-pentene, a related compound, has been studied, with the (E)-isomer being thermodynamically more stable due to less steric strain. A similar trend would be expected for the isomers of 4,4-dimethyl-2-hexene.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling combines the principles of thermodynamics and chemical kinetics to simulate the behavior of a chemical system over time. pnnl.govosti.govresearchgate.net These models can predict the distribution of products and the selectivity of a reaction under different conditions.

Computational modeling can be used to predict the product distribution in various reactions involving this compound. For instance, in the catalytic isomerization of 1-hexene (B165129), the product distribution is a function of reaction temperature. researchgate.net At lower temperatures, double bond isomerization to form 2-hexenes and 3-hexenes is favored. As the temperature increases, skeletal isomerization to form methyl-substituted pentenes becomes more significant, although at even higher temperatures, cracking reactions that break the carbon backbone begin to dominate. researchgate.net A similar trend in product distribution would be anticipated for the isomerization of this compound, with the added complexity of the quaternary carbon center influencing the possible skeletal arrangements.

In addition reactions, both steric and electronic factors, which can be quantified through computational methods, govern selectivity. For example, in the hydrohalogenation of a branched alkene, the reaction proceeds through the formation of a carbocation intermediate. The regioselectivity is determined by the relative stability of the possible carbocations, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. DFT calculations can be used to model the interaction of an electrophile with the alkene and determine the structure and stability of the resulting carbocation intermediates, thereby predicting the major product of the reaction.

Kinetic modeling can also be used to understand the selectivity in radical reactions. For instance, in the reaction of the formyloxyl radical with 1-hexene, DFT calculations have been used to survey the possible reaction pathways and explain the observed anti-Markovnikov selectivity. rsc.org Such models can be applied to the reactions of this compound to predict how the bulky tert-butyl group might influence the product distribution by favoring attack at less sterically hindered positions.

Interactive Data Table: Predicted Reaction Outcomes for this compound

| Reaction Type | Key Influencing Factors | Predicted Major Outcome/Product | Computational Method |

| OH Radical Addition | Radical stability, steric hindrance | Addition to the terminal carbon (C1) | DFT |

| Catalytic Isomerization | Thermodynamic stability, temperature | 4,4-Dimethyl-2-hexene (at moderate temperatures) | Kinetic Modeling |

| Electrophilic Addition (e.g., HBr) | Carbocation stability, steric hindrance | Addition according to Markovnikov's rule, but potentially slowed by sterics | DFT |

This table summarizes the expected outcomes for several key reactions of this compound based on theoretical and computational predictions derived from studies of similar molecules.

Advanced Analytical Techniques in the Characterization of 4,4 Dimethyl 1 Hexene and Its Derivatives

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of volatile compounds like 4,4-Dimethyl-1-hexene. Gas chromatography, in its various forms, is particularly well-suited for this purpose.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a fundamental technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.com It is widely employed for assessing the purity of this compound and for quantifying its presence in complex mixtures. In a typical GC analysis, the sample is injected into a heated port and carried by an inert gas through a column containing a stationary phase. The components of the mixture separate based on their differential interactions with this phase, eluting at different times (retention times).

For purity assessment, a high-resolution capillary column can separate this compound from impurities, such as isomers (e.g., 4-methyl-2-hexene) or residual reactants from its synthesis. shimadzu.com The peak area of this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

In mixture analysis, such as in gasoline or products from chemical reactions, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for identification and quantification. shimadzu.comresearchgate.netakjournals.com For instance, the analysis of gasoline by GC-MS allows for the identification of numerous hydrocarbon components, including various alkenes. shimadzu.com The NIST Mass Spectrometry Data Center provides Kovats retention index data for this compound, which aids in its identification by standardizing retention times across different GC systems. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Hydrocarbon Mixtures (General Relevance)

For exceptionally complex hydrocarbon mixtures, such as petroleum fuels or oils from pyrolysis, one-dimensional GC may not provide sufficient resolving power. sepsolve.comlabrulez.com Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity. sepsolve.comwikipedia.org This technique utilizes two columns with different stationary phases connected in series via a modulator. wikipedia.org The modulator traps fractions of the effluent from the first column and periodically injects them onto the second, faster-separating column. sepsolve.com

This process generates a two-dimensional chromatogram where compounds are separated based on two different properties, such as boiling point on the first dimension and polarity on the second. researchgate.net This structured separation allows for the detailed group-type analysis of complex samples, resolving compound classes like alkanes, cycloalkanes, alkenes, and aromatics from each other. dlr.deacs.orgresearchgate.net GCxGC is powerful for resolving minor components that might be hidden under larger peaks in a standard GC chromatogram and for providing detailed characterization of olefin content in alternative fuels. sepsolve.comlabrulez.com While specific applications to this compound are not detailed, the technique's ability to analyze complex alkene mixtures makes it highly relevant for studying this compound within intricate matrices. dlr.deacs.org

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, from confirming its molecular framework to identifying its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Microstructure Analysis (e.g., in Polymerization Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. nih.govchemicalbook.com The chemical shifts, splitting patterns, and integration of the peaks in an NMR spectrum correspond to the different types of protons and carbons and their neighboring atoms in the molecule.

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CH ₂=CH- | ~4.9 - 5.1 | ~110 |

| CH₂=CH - | ~5.7 - 5.9 | ~145 |

| =CH-CH ₂- | ~2.0 | ~45 |

| -C(CH₃)₂-CH ₂- | ~1.2 | ~25 |

| -C(C H₃)₂- | ~0.9 | ~29 |

| -C-C (CH₃)₂- | N/A | ~32 |

| -CH₂-C H₃ | ~0.85 | ~9 |

Note: These are approximate values; actual spectra may vary based on solvent and experimental conditions.

Beyond simple structural confirmation, NMR is crucial in polymerization studies. mdpi.comnih.gov For example, in the polymerization of 1-hexene (B165129), ¹H NMR spectroscopy is used to monitor monomer consumption and to analyze the microstructure of the resulting poly(1-hexene). uvic.ca It can provide information on the degree of branching and the nature of the end-groups in the polymer chain, which are critical for understanding the catalyst's behavior and the final properties of the polymer. mdpi.comuni-konstanz.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For this compound, IR spectroscopy can definitively confirm the presence of the alkene functional group. nih.govnist.gov

The key characteristic absorptions for a terminal alkene like this compound are:

=C-H Stretch: A band appearing above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ region. This distinguishes alkene C-H bonds from alkane C-H bonds, which absorb below 3000 cm⁻¹. libretexts.orgorgchemboulder.comspectroscopyonline.com

C=C Stretch: A medium intensity band in the 1640-1680 cm⁻¹ region. For 1-hexene, this appears around 1660 cm⁻¹. libretexts.orgpressbooks.pubresearchgate.net

=C-H Bending: Strong bands in the 1000-650 cm⁻¹ region, which can sometimes help determine the substitution pattern of the alkene. orgchemboulder.com Monosubstituted alkenes typically show strong bands around 910 and 990 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorptions for this compound

| Functional Group/Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alkene (=C-H) | Stretch | 3020 - 3100 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Alkene (=C-H) | Bend (Out-of-plane) | ~910 and ~990 |

Source: libretexts.orgorgchemboulder.compressbooks.publibretexts.org

Mass Spectrometry Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identifying and structurally characterizing compounds like this compound.

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The mass spectrum of this compound (molecular weight 112.21 g/mol ) would show a molecular ion peak (M⁺·) at m/z 112. nih.govnist.gov

The fragmentation pattern provides structural clues. libretexts.org Alkanes and alkenes fragment through the cleavage of C-C bonds, with the positive charge generally remaining on the more substituted or stable fragment. gatech.edulibretexts.org For this compound, key fragmentation pathways would include:

Loss of a methyl group (-CH₃): This would result in a peak at m/z 97 (M-15).

Loss of an ethyl group (-CH₂CH₃): Cleavage of the ethyl group would produce a fragment at m/z 83 (M-29).

Loss of a propyl group (-CH₂CH₂CH₃): While less direct, fragmentation can lead to the loss of larger alkyl groups.

Cleavage resulting in a tert-butyl cation: A very prominent peak is expected at m/z 57, corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺. This often forms the base peak (the most intense peak) in the spectrum of compounds containing a tert-butyl group. libretexts.org

Allylic cleavage: Cleavage of the C-C bond beta to the double bond is also a common pathway for alkenes.

Analysis of this fragmentation pattern allows for the unambiguous identification of this compound in a sample. nih.govchemicalbook.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-hexene |

| 4-methyl-1-hexene |

| 4-methyl-2-hexene |

| Poly(1-hexene) |

| Hexane |

| 2,2-dimethylpropane |

| Methylcyclohexane |

| Ethylcyclopentane |

| 2-methyl-2-pentene |

| 2-hexene |

| 1-octene |

| Acrolein |

| 3,3-dimethylbutanal |

| 4,4-dimethyl-2-pentenal |

| Isopropyl nitrite |

| Ethene |

| Propene |

| 1-butene |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Catalyst Intermediates (e.g., in Polymerization Systems)

Electrospray Ionization Mass Spectrometry (ESI-MS) has proven to be an invaluable tool for investigating the intricate mechanisms of catalytic reactions, such as olefin polymerization. uvic.canih.gov This soft ionization technique allows for the gentle transfer of ions from solution to the gas phase, enabling the direct observation of catalyst intermediates that are often transient and present in low concentrations. researchgate.net

In the context of 1-hexene polymerization, a process chemically related to that of this compound, ESI-MS has been instrumental in understanding catalyst deactivation pathways. uvic.cachemrxiv.orgacs.org For instance, studies on the zirconocene-catalyzed polymerization of 1-hexene have utilized ESI-MS to identify and monitor the formation of various catalyst species in solution. uvic.cachemrxiv.org Researchers have been able to observe the evolution of catalyst intermediates over time by analyzing product mixtures at different reaction intervals. chemrxiv.org

One notable study employed ESI-MS to investigate the catalyst system [Cp2Zr(μ-Me)2AlMe2]+[B(C6F5)4]− in the polymerization of 1-hexene. chemrxiv.orgacs.org The use of offline, online, and flow-based ESI-MS methods revealed that zirconium π-allyl species are unstable in solution, while previously unobserved dimethylalane complexes are more stable. uvic.cachemrxiv.orgacs.org The formation of these stable dimethylalane complexes, which are resistant to further additions of 1-hexene, represents a significant pathway for catalyst deactivation. uvic.cachemrxiv.orgacs.org

The ability of ESI-MS to detect and characterize these reactive intermediates provides crucial insights into the catalytic cycle and deactivation mechanisms, which is essential for the design of more efficient and robust polymerization catalysts. uvic.canih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification (General Relevance)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including this compound. rasayanjournal.co.inacs.orgakjournals.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. rasayanjournal.co.inosti.gov

GC-MS has been widely applied in various fields to identify and quantify a broad range of compounds in complex matrices. nih.govresearchgate.netrsc.org For instance, in the analysis of volatile organic compounds (VOCs) from various sources, GC-MS is the method of choice. acs.orgcopernicus.org The identification of compounds is typically achieved by comparing their mass spectra with those in extensive spectral libraries, such as the NIST library. osti.gov

In a study analyzing the thermal-oxidative degradation products of butyl rubber, cryofocusing GC/MS was used to identify a variety of volatile organic compounds, including isomers of hexene and pentene. osti.gov Similarly, GC-MS has been used to analyze the chemical constituents of hookah smoke, where this compound was identified among the emitted compounds. gnest.org The technique's ability to provide both qualitative and quantitative data makes it indispensable for product analysis in chemical reactions and for monitoring environmental samples. rasayanjournal.co.inijcrar.com

The following table presents a selection of compounds identified by GC-MS in various studies, illustrating the broad applicability of this technique.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C8H16 | 112.21 | 107 |

| 3-Methyl-1-pentene | C6H12 | 84.16 | 54 |

| 2,4-Dimethyl-1-pentene | C7H14 | 98.19 | Not specified |

| 2,4,4-Trimethyl-1-pentene (B89804) | C9H18 | 126.24 | Not specified |

| 3,5,5-Trimethyl-2-hexene | C9H18 | 126.24 | Not specified |

This table is for illustrative purposes and includes compounds identified in various GC-MS studies. rasayanjournal.co.inosti.gov

Development of Novel Analytical Procedures for Trace Analysis (General Relevance)

The detection of trace levels of volatile organic compounds (VOCs) is crucial in many areas, including environmental monitoring and the analysis of biological samples. ijcrar.comaaqr.org The development of novel analytical procedures aims to enhance the sensitivity and selectivity of detection methods for compounds like this compound, even at very low concentrations.

Recent advancements have focused on improving sample collection and pre-concentration techniques to increase the amount of analyte introduced into the analytical instrument. chromatographyonline.com For example, the stability of VOCs stored in canisters and Tedlar bags has been studied to ensure sample integrity during transport and storage. aaqr.org It was found that while many VOCs are stable, some can degrade over time, highlighting the importance of appropriate sample handling. aaqr.org

Furthermore, techniques like two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer significantly enhanced resolving power and sensitivity compared to conventional GC-MS. researchgate.netcopernicus.org This allows for the separation and identification of hundreds or even thousands of compounds in a single analysis, which is particularly useful for complex mixtures. researchgate.netcopernicus.org

Chemical derivatization is another strategy employed to improve the detection of certain analytes. copernicus.org This involves chemically modifying the target compound to enhance its volatility, thermal stability, or detectability by the chosen analytical instrument. copernicus.org For instance, in the study of atmospheric chemistry, chemical derivatization has been used to detect and quantify reactive intermediates like stabilized Criegee intermediates and peroxy radicals. copernicus.org

The ongoing development of these and other novel analytical procedures is critical for advancing our ability to detect and quantify trace levels of this compound and other important organic compounds in a variety of matrices.

Applications and Industrial Significance of 4,4 Dimethyl 1 Hexene in Advanced Chemical Synthesis

As a Monomer in Advanced Polymer Production

The terminal double bond in 4,4-dimethyl-1-hexene makes it a valuable monomer and comonomer in the production of a variety of polymers. ontosight.ai Its incorporation into polymer chains can significantly influence the final properties of the material, such as thermal stability, mechanical strength, and optical clarity.

One of the key applications of this compound is as a comonomer in the synthesis of certain types of polyethylene (B3416737). For instance, in the production of ethylene (B1197577) copolymer rubber, this compound is listed among the α-olefins of 3 to 20 carbon atoms that can be copolymerized with ethylene. google.com The presence of the bulky dimethyl groups can disrupt the regular packing of polymer chains, leading to materials with modified densities and flexibilities.

Furthermore, patents have described the use of this compound in the development of catalysts for olefin polymerization. google.com.pg For example, it is mentioned as one of the olefins that can be used in conjunction with a prepolymer-containing catalyst to produce polyolefins with improved optical properties. google.com.pg The specific structure of this compound can influence the catalyst's activity and the microstructure of the resulting polymer.

The polymerization of α-olefins like 1-hexene (B165129) can lead to hyper-branched polymers, which have applications as lubricants and lubricant additives. mdpi.com While this research focuses on 1-hexene, the principles can be extended to substituted hexenes like this compound, suggesting its potential in creating polymers with tailored branching and, consequently, specific performance characteristics. mdpi.com

As an Intermediate in Complex Organic Synthesis

Beyond its role in polymerization, this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. ontosight.ai Its reactive double bond allows for a variety of chemical transformations, making it a versatile building block in multi-step synthetic pathways.

The alkene functionality of this compound is a gateway to a wide array of functional groups. Through reactions such as oxidation, hydroformylation, and epoxidation, it can be converted into a range of specialty and fine chemicals. ontosight.ai For example, the hydroformylation of 1-hexene yields heptanal, which can be further converted to heptanoic acid or heptanol, finding use in fragrances, dyes, and resins. wikipedia.org A similar transformation of this compound would lead to correspondingly substituted aldehydes and alcohols with unique properties.

The synthesis of alkanediols, which have various industrial applications, can be achieved through the epoxidation of alkenes followed by hydrolysis. googleapis.com This process is applicable to this compound, potentially yielding novel diols for use in polymers and other materials.

The compound is also utilized in the synthesis of other organic compounds, including additives for rubber and plastics, as well as esters and fragrances.

Research in Lubricant Additives

The field of lubricant technology is continuously seeking new additives to enhance the performance and longevity of lubricating oils. Research has explored the use of various organic compounds to improve properties such as viscosity, density, and thermal expansion. sapub.org While direct studies on this compound as a primary lubricant additive are not extensively documented, its structural characteristics suggest potential in this area.

The branched structure of this compound is a desirable feature for lubricant components, as it can influence viscosity index and low-temperature fluidity. The synthesis of hyper-branched polymers from α-olefins for use as lubricants and lubricant additives has been a subject of interest. mdpi.com The polymerization of this compound could yield such hyper-branched structures with potentially favorable tribological properties.

Furthermore, the preparation of phosphosulphurized Mannich bases from polyethylenepolyamines has been shown to yield effective antioxidant and detergent/dispersant additives for lubricating oils. researchgate.net The alkene functionality in this compound could potentially be functionalized to create novel additives based on similar chemical principles.

Patents and Commercial Relevance in Chemical Industry

The industrial importance of this compound is underscored by its mention in numerous patents. These patents often relate to the production of polymers and the development of new catalysts.

For instance, a patent for an ethylene copolymer rubber composition includes this compound as a possible α-olefin comonomer. google.com Another patent describes the use of a catalyst containing a prepolymer of olefins, where this compound is listed as a potential olefin, to produce polyolefins with enhanced optical properties. google.com.pg

The commercial availability of this compound from various chemical suppliers further indicates its relevance in the chemical industry as a raw material and intermediate. lookchem.com Its inclusion in the product catalogs of major chemical companies points to its established use in various manufacturing processes.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | 4,4-dimethylhex-1-ene | nih.gov |

| Molecular Formula | C8H16 | ontosight.ainih.govnist.gov |

| CAS Number | 1647-08-1 | nih.govnist.gov |

| Molecular Weight | 112.21 g/mol | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-dimethyl-1-hexene in a laboratory setting?

- Methodology : The synthesis typically involves acid-catalyzed dehydration of tertiary alcohols or alkyl halide elimination reactions. For example, 4,4-dimethyl-2-hexanol can undergo dehydration with concentrated sulfuric acid to yield the alkene. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for verifying purity and structural confirmation .

- Key Considerations : Monitor reaction temperature to avoid side products like carbocation rearrangements. Use inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 2,4-dimethyl-1-hexene)?

- Methodology :

- Spectroscopy : Compare NMR chemical shifts; the double-bond position affects resonance signals. Terminal alkenes (e.g., 1-hexene derivatives) show distinct NMR peaks near δ 4.9–5.1 ppm for vinyl protons.

- Chromatography : Use GC retention times with polar columns (e.g., PEG-based) to separate isomers based on boiling points and polarity differences .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Storage : Keep in a cool, well-ventilated area away from oxidizers and ignition sources. Use flame-resistant containers .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile organic compound (VOC) management .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound in catalytic hydrogenation studies?

- Methodology :

- Data Triangulation : Compare experimental conditions (e.g., catalyst type, pressure, solvent polarity) across studies. For example, palladium-on-carbon vs. Raney nickel may yield different selectivity due to steric effects .

- Error Analysis : Quantify uncertainties in GC calibration curves or NMR integration errors. Report confidence intervals for reproducibility .

Q. What experimental designs are optimal for studying the regioselectivity of this compound in electrophilic addition reactions?

- Design Framework :

- Variable Control : Test hydrohalogenation (HX) under varying temperatures and solvents (polar vs. nonpolar). Track Markovnikov vs. anti-Markovnikov products via NMR.

- Computational Modeling : Use density functional theory (DFT) to predict carbocation stability at the 4,4-dimethyl-substituted site .

Q. How can researchers address inconsistencies in the compound’s reported boiling point across literature sources?

- Resolution Strategy :

- Purity Assessment : Verify sample purity via GC-MS and differential scanning calorimetry (DSC). Impurities like residual solvents can alter boiling points .

- Standardized Reporting : Cross-reference data from authoritative databases (e.g., PubChem, NIST Chemistry WebBook) and peer-reviewed journals .

Q. What methodologies are effective for analyzing the environmental persistence of this compound in soil systems?

- Approach :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates under aerobic conditions.

- Soil Mobility Studies : Conduct column leaching experiments with HPLC-UV detection to quantify compound migration .

Data Presentation and Analysis

Q. How should raw data from kinetic studies of this compound oxidation be processed for publication?

- Best Practices :

- Tabulation : Include time-concentration profiles in appendices. Highlight processed data (e.g., rate constants, Arrhenius plots) in the main text .

- Statistical Validation : Apply ANOVA to compare replicates and report standard deviations. Use Q-testing to identify outliers .

Q. What are the ethical considerations in publishing incomplete datasets for this compound toxicity studies?

- Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.